molecular formula C20H24N4S B15099279 3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B15099279
M. Wt: 352.5 g/mol
InChI Key: DOEUPPJFIQMTBR-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the tert-Butylphenyl Group: This step involves the alkylation of the triazole ring with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methylbenzylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the triazole derivative reacts with 3-methylbenzyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-2-propen-1-one: A precursor to various aromatic compounds.

    2-Methyl-3-(4-tert-butylphenyl)propanol: Used in organic synthesis and as an intermediate in the production of other chemicals.

Uniqueness

3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N4S

Molecular Weight

352.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C20H24N4S/c1-14-6-5-7-15(12-14)13-25-19-23-22-18(24(19)21)16-8-10-17(11-9-16)20(2,3)4/h5-12H,13,21H2,1-4H3

InChI Key

DOEUPPJFIQMTBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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